2-chloro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Descripción
Propiedades
IUPAC Name |
2-chloro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S/c18-13-5-1-2-6-14(13)27(25,26)21-12-11-20-16-8-9-17(24-23-16)22-15-7-3-4-10-19-15/h1-10,21H,11-12H2,(H,20,23)(H,19,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMUBOKHCHCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Análisis De Reacciones Químicas
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in acid/base-mediated hydrolysis and nucleophilic substitution:
Hydrolysis
- Acidic conditions : Cleavage to form benzenesulfonic acid and a free amine.
- Basic conditions : Generates sulfonate salts and ammonia derivatives.
Alkylation/Acylation
- Reacts with alkyl halides or acyl chlorides to form N-substituted sulfonamides. For example: This modification enhances lipophilicity and bioactivity .
Chloro Substituent Reactions
The ortho-chloro group on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions:
Table 1: Chloro Group Substitution Reactions
Key Insight : Electron-withdrawing sulfonamide activates the ring for NAS, favoring substitution at the ortho position.
Amino Group Transformations
The ethylenediamine linker and pyridin-2-ylamino group enable Schiff base formation, cyclization, and coordination chemistry:
Schiff Base Formation
Reaction with aldehydes/ketones yields hydrazones:Example: Condensation with acetophenone forms stable hydrazones (confirmed by H NMR) .
Pyridazine and Pyridine Ring Reactivity
The pyridazine ring undergoes electrophilic substitution, while the pyridine nitrogen coordinates metals:
Metal Coordination
- Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via pyridazine N-atoms, enhancing solubility and catalytic properties .
- Example: Cu(II) complex exhibits a square-planar geometry (λₘₐₓ = 620 nm) .
Electrophilic Substitution
- Nitration at the pyridazine C4 position using HNO₃/H₂SO₄ yields nitro derivatives (unstable under basic conditions) .
Biological Activity via Reactivity
The compound inhibits cyclin-dependent kinases (CDKs) by:
- Sulfonamide interaction : Binds to ATP-binding pockets via hydrogen bonding .
- Chloro group role : Enhances hydrophobic interactions with kinase domains .
Table 2: Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |
|---|---|---|---|
| CDK4 | 12.3 | 15-fold | |
| CDK6 | 18.7 | 10-fold |
Synthetic Optimization
Key parameters for high-yield synthesis:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
- 2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7): This analog replaces the pyridin-2-ylamino group with a 4-methoxyphenyl-substituted pyridazinone ring. Molecular weight (419.9 g/mol) is slightly higher than the target compound (~407.9 g/mol), which may affect pharmacokinetics .
- Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide): A triazine-based sulfonamide herbicide. Unlike the target compound, chlorsulfuron uses a triazine ring instead of pyridazine and includes a carbamate bridge. The triazine’s electron-deficient nature enhances herbicidal activity by inhibiting acetolactate synthase (ALS) .
Heterocyclic Core Modifications
- 4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide: This triazine-sulfonamide hybrid demonstrates the impact of replacing pyridazine with triazine. The compound exhibits a melting point of 254–256°C, suggesting higher thermal stability compared to pyridazine derivatives.
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine :
A simpler pyridazine derivative lacking the sulfonamide group. Crystallographic data (Acta Cryst. E68, o438–o439) reveal planar geometry, with hydrogen bonding between the pyridazine N and methoxyphenyl NH. This structural rigidity contrasts with the target compound’s flexible ethyl linker .
Linker Modifications
- 2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS 957508-11-1): Replaces the sulfonamide with a benzamide group and introduces a pyrazole substituent. The fluoro substituent enhances lipophilicity (cLogP ~2.8 vs.
Physicochemical Data
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-chloro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide?
The synthesis requires meticulous control of reaction parameters such as temperature (e.g., reflux conditions), solvent choice (e.g., 1,2-dimethoxyethane), and catalysts to maximize yield and purity . Multi-step protocols often involve:
- Chlorination : Using agents like thionyl chloride (SOCl₂) for introducing chloro groups .
- Heterocyclic coupling : Cyclocondensation or nucleophilic substitution reactions to assemble pyridazine and pyridine moieties .
- Chromatographic purification : Techniques like flash chromatography or HPLC to isolate intermediates and final products .
Continuous flow reactors may enhance scalability and reproducibility for multi-step syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of sulfonamide linkages and aromatic substituents .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect impurities .
- X-ray crystallography : For absolute stereochemical assignment, though solubility challenges may limit crystal growth .
- FT-IR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and NH/CH vibrations .
Q. How can researchers address solubility challenges in biological assays?
This compound’s limited aqueous solubility (common in sulfonamides) necessitates:
- Co-solvent systems : Use of DMSO or cyclodextrin-based formulations to enhance dissolution .
- Derivatization : Introducing hydrophilic groups (e.g., PEG chains) to the pyridazine or ethylamine moieties .
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to improve bioavailability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups) or impurities. Mitigation strategies include:
- Variable-temperature NMR : To detect conformational changes or tautomerism in pyridazine rings .
- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm through-space interactions .
- Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths/angles from analogous compounds in PubChem) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in kinase inhibition?
To evaluate the pyridazine-pyridine core’s role in kinase binding:
- Fragment-based screening : Replace the pyridin-2-ylamino group with bioisosteres (e.g., pyrimidine) and measure IC₅₀ shifts .
- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets, validated by mutagenesis studies .
- Pharmacophore mapping : Correlate substituent electronic profiles (Hammett σ values) with inhibitory activity .
Q. How can researchers resolve discrepancies in biological activity across in vitro and in vivo models?
Contradictions may stem from metabolic instability or off-target effects. Approaches include:
Q. What strategies are effective for analyzing environmental stability and degradation pathways?
To evaluate ecological impact:
- Forced degradation studies : Expose the compound to UV light, acidic/basic conditions, or oxidants (e.g., H₂O₂) and monitor breakdown via HPLC-MS .
- QSAR modeling : Predict persistence using parameters like logP and topological polar surface area .
- Microcosm assays : Simulate soil/water systems to study microbial degradation kinetics .
Methodological Considerations
Q. How should researchers design controls for cytotoxicity assays?
- Positive controls : Use established kinase inhibitors (e.g., imatinib) to validate assay sensitivity .
- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Off-target controls : Include compounds with structural similarities but inactive moieties (e.g., non-chlorinated analogs) .
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear regression : Fit data to Hill or log-logistic models using tools like GraphPad Prism .
- ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in low-replicate experiments .
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